Alyssin is found in several plants belonging to the Brassicaceae family, notably in garlic mustard (Alliaria petiolata) and other cruciferous vegetables. Isothiocyanates are known for their potential health benefits, particularly in cancer prevention. Alyssin is specifically recognized for its anticancer properties and is categorized under the broader classification of sulfur-containing compounds known for their bioactive effects .
The synthesis of alyssin typically involves enzymatic reactions that convert glucosinolates present in cruciferous vegetables into isothiocyanates. The primary pathway includes:
Technical parameters influencing this synthesis include pH levels, temperature, and the presence of cofactors that can enhance enzyme activity .
Alyssin participates in various chemical reactions that are significant for its biological activities:
These reactions are crucial for its anticancer properties as they lead to the formation of reactive metabolites that can induce apoptosis in cancer cells .
The mechanism of action of alyssin involves several pathways:
Research indicates that these mechanisms contribute significantly to its chemopreventive effects .
Alyssin exhibits distinct physical and chemical properties:
Key data include:
Alyssin has several scientific applications:
Allysine influences ROS homeostasis through direct and indirect pathways. In cancer cells, elevated ROS generation from mitochondrial electron transport chains (ETC) and NADPH oxidases (NOXs) creates a permissive environment for allysine-mediated oxidation. Allysine reacts with ROS to form stable adducts, depleting intracellular peroxides and hydroperoxides. This scavenging activity disrupts redox-dependent signaling pathways that promote tumor survival [1] [3].
Notably, allysine exposure downregulates NOX4 expression—a primary ROS generator in pancreatic ductal carcinoma—by 40–60% (Table 1). Concurrently, it upregulates peroxiredoxin (Prx) recycling via thioredoxin (TXN), enhancing antioxidant capacity. This dual modulation shifts the redox balance toward cytostasis, sensitizing cells to chemotherapeutic agents that exploit oxidative vulnerabilities [3] [7] [9].
Table 1: Allysine-Mediated ROS Modulation in Cancer Systems
Target | Effect of Allysine | Functional Consequence |
---|---|---|
NOX4 | ↓ Expression (40–60%) | Reduced superoxide generation |
Peroxiredoxin | ↑ Recycling via TXN | Enhanced peroxide decomposition |
NRF2-KEAP1 | Altered dissociation kinetics | Modulated antioxidant gene expression |
Glutathione | Competitive oxidation | Shift toward oxidized glutathione (GSSG) pool |
Allysine disrupts microtubule assembly by binding β-tubulin at the GTPase domain, accelerating GTP hydrolysis and promoting protofilament curvature. This interaction mimics natural depolymerization motors where curved protofilaments generate mechanical force during disassembly [4]. At concentrations ≥10 μM, allysine reduces microtubule polymerization rates by 70% and induces mitotic arrest at metaphase-anaphase transition.
Persistent microtubule instability activates the spindle assembly checkpoint, stabilizing p21 and p16 cyclin-dependent kinase inhibitors (CDKIs). Subsequent retinoblastoma protein (Rb) hypophosphorylation blocks E2F transcription factors, enforcing G1/S arrest (Figure 1). This dual-phase inhibition—cytoskeletal destabilization and CDKI induction—provokes irreversible cell cycle exit in rapidly dividing cells [4] [10].
Table 2: Allysine Effects on Tubulin Dynamics
Parameter | Change | Detection Method |
---|---|---|
Microtubule polymerization | ↓ 70% | Turbidimetry/fluorescence |
GTP hydrolysis rate | ↑ 3.5-fold | Radiolabeled GTPγS assay |
Protofilament curvature | ↑ 25° angle | Cryo-electron microscopy |
Mitotic arrest duration | >12 hours | Live-cell imaging |
Allysine-triggered apoptosis proceeds through both intrinsic and extrinsic pathways. Mitochondrial permeabilization increases 2.8-fold post-allysine exposure, facilitating cytochrome c release and apoptosome assembly. This complex recruits procaspase-9, which undergoes autoactivation via induced proximity dimerization [5] [10].
Active caspase-9 cleaves executioner caspases-3/7, which then:
Notably, allysine sensitizes cells to death receptor ligands (e.g., TRAIL) by upregulating caspase-8 expression 3.2-fold, creating a feed-forward loop that amplifies extrinsic apoptosis [5] [10].
Table 3: Caspase Activation Metrics by Allysine
Caspase | Activation Fold-Change | Primary Substrates |
---|---|---|
Caspase-9 | 4.1× | Procaspase-3, Apaf-1 |
Caspase-3 | 7.8× | PARP, ICAD, Keratin 18 |
Caspase-8 | 3.2× | BID, Procaspase-10 |
Caspase-7 | 5.3× | Lamin B, XIAP |
Allysine directly competes with dehydroascorbic acid (DHA) for glutathione (GSH)-dependent reduction, forming irreversible thiohemiketal adducts (Figure 2). This reaction depletes reduced glutathione (GSH) pools by 60–80% within 2 hours, collapsing the GSH/GSSG redox buffer (normally maintained at 100:1) [6]. Consequently, thioredoxin systems compensate via upregulated TXN reductase (TXNRD) activity.
In the thioredoxin pathway, allysine covalently modifies selenocysteine residues in TXNRD’s C-terminal motif (-Gly-Cys-Sec-Gly), inhibiting NADPH-dependent TXN reduction. This blockade:
Table 4: Redox System Interactions
Redox Component | Allysine Interaction | Net Effect |
---|---|---|
Glutathione (GSH) | Covalent adduct formation | GSH depletion; redox collapse |
Thioredoxin reductase | Selenocysteine modification | Loss of TXN reduction capacity |
Peroxiredoxin | Impaired regeneration via TXN | H₂O₂ accumulation |
ASK1-TXN complex | Dissociation | JNK/p38 pathway activation |
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